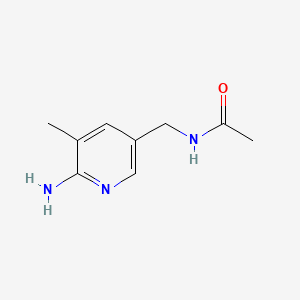![molecular formula C17H37N2O2+ B13828732 Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium is a zwitterionic surfactant, which means it contains both positive and negative charges within the same molecule. This compound is known for its excellent surface-active properties and is widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium typically involves the reaction of dodecanoyl chloride with dimethylamine, followed by the introduction of a propyl group containing an oxidoazaniumyl moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different forms with varying properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but typically require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium involves its interaction with cell membranes and other biological structures. The compound’s zwitterionic nature allows it to integrate into lipid bilayers, altering membrane properties and enhancing permeability. This interaction can affect various molecular targets and pathways, making it useful in drug delivery and other biomedical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate
- Dimethyl fumarate
- 2-(N-3-Sulfopropyl-N,N-dimethyl ammonium)ethyl methacrylate
Uniqueness
Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium stands out due to its unique combination of surface-active properties and zwitterionic nature. This makes it highly effective in applications requiring both solubility enhancement and membrane interaction.
Propriétés
Formule moléculaire |
C17H37N2O2+ |
|---|---|
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium |
InChI |
InChI=1S/C17H37N2O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)19(2,3)16-13-15-18-21/h4-16,18H2,1-3H3/q+1 |
Clé InChI |
RHUXPIWKOGGEDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)[N+](C)(C)CCC[NH2+][O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)
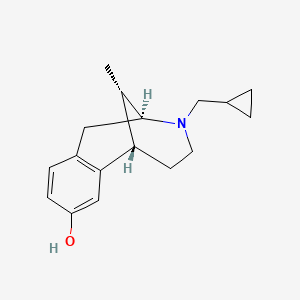
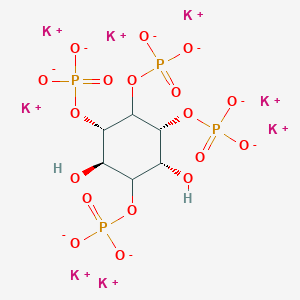
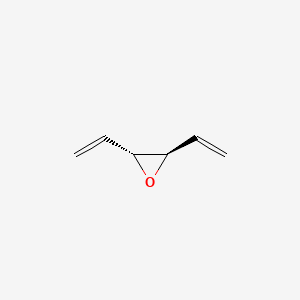

![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
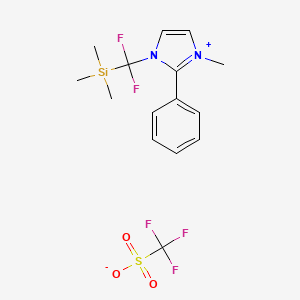
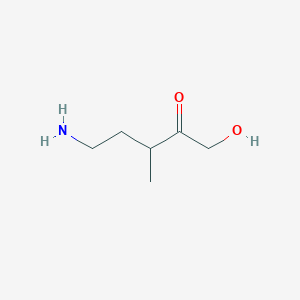
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
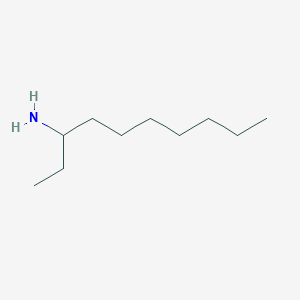
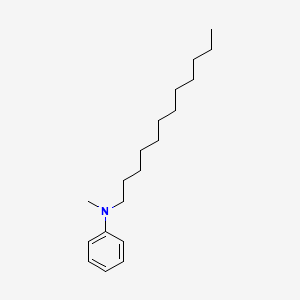
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
